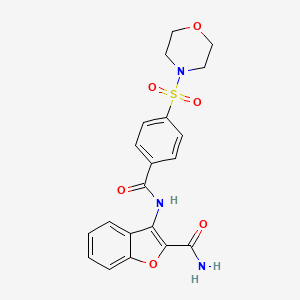

3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c21-19(24)18-17(15-3-1-2-4-16(15)29-18)22-20(25)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h1-8H,9-12H2,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHBOIZPBNFXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzofuran-2-carboxamide

Benzofuran-2-carboxamide is synthesized from ethyl benzofuran-2-carboxylate through amidation. Ethyl 5-aminobenzofuran-2-carboxylate reacts with ammonia gas under pressure (3–5 kg/cm²) in N-methylpyrrolidone (NMP) at 80–100°C for 4–6 hours, yielding 5-aminobenzofuran-2-carboxamide.

Reaction Conditions :

Introduction of 3-Amino Group

Nitration of benzofuran-2-carboxamide at position 3 using fuming HNO₃ in H₂SO₄ at 0–5°C produces 3-nitrobenzofuran-2-carboxamide. Reduction with Pd/C and H₂ in ethanol at 25°C yields 3-aminobenzofuran-2-carboxamide.

Characterization Data :

Acylation with 4-(Morpholinosulfonyl)benzoyl Chloride

4-(Morpholinosulfonyl)benzoic acid is prepared by sulfonating 4-chlorobenzoic acid with chlorosulfonic acid, followed by reaction with morpholine. Conversion to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours yields the acylating agent.

Acylation Reaction :

3-Aminobenzofuran-2-carboxamide reacts with 4-(morpholinosulfonyl)benzoyl chloride in DCM using triethylamine (TEA) as a base at 0–5°C. The mixture is stirred for 12 hours, followed by aqueous workup and recrystallization from ethanol/water (7:3).

Optimized Parameters :

Synthetic Route 2: Directed C–H Arylation and Transamidation

Palladium-Catalyzed C–H Arylation

A modern approach employs 8-aminoquinoline as a directing group for regioselective C–H arylation at position 3 of benzofuran-2-carboxamide. Using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and aryl iodide in DMF at 110°C for 24 hours, the 3-aryl intermediate is obtained.

Substrate Scope :

- Aryl iodides with electron-withdrawing groups (e.g., -SO₂Mor) exhibit higher reactivity.

- Yield range: 60–85%.

Alternative Route: One-Pot Cyclization and Functionalization

Cyclocondensation of Phenolic Precursors

2-Hydroxy-5-nitrobenzaldehyde reacts with ethyl cyanoacetate in acetic anhydride under reflux to form ethyl 3-nitrobenzofuran-2-carboxylate. Subsequent amidation with NH₃/MeOH and reduction yields 3-aminobenzofuran-2-carboxamide.

Key Data :

Sulfonation and Morpholine Conjugation

The 3-aminobenzofuran-2-carboxamide is sulfonated with sulfur trioxide pyridine complex in DMF, followed by reaction with morpholine in THF at 50°C. This one-pot method reduces purification steps.

Critical Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Stepwise functionalization | 65–70% | High purity, scalable | Multiple purification steps |

| C–H arylation | 60–85% | Regioselective, modular | Requires expensive Pd catalysts |

| One-pot synthesis | 58–63% | Reduced steps, cost-effective | Lower yield due to side reactions |

Characterization and Analytical Data

Spectral Data for Final Product

Chemical Reactions Analysis

Types of Reactions

3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring and the morpholinosulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide has several scientific research applications :

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activities such as antibacterial and antiviral properties, making it useful in biological research.

Medicine: Due to its potential therapeutic properties, it is being investigated for use in drug development.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide with structurally analogous benzofuran-2-carboxamide derivatives:

*Estimated based on structural formula.

Key Comparative Insights:

Substituent Polarity: The morpholinosulfonyl group enhances polarity and aqueous solubility compared to the diethylamino (moderately lipophilic) and methylphenyl (hydrophobic) groups. This may improve bioavailability in polar biological environments. The diethylamino group in SI106 likely increases membrane permeability due to its lipophilic nature, favoring passive diffusion .

Synthetic Complexity: SI106 was synthesized via oxalyl chloride-mediated coupling of 4-(diethylamino)benzoic acid and 3-aminobenzofuran-2-carboxamide, yielding 29.5% after recrystallization .

The methylphenyl analog may favor hydrophobic interactions but could suffer from poor solubility in aqueous media .

Research Findings and Implications

- SI106 : Demonstrated moderate activity in preliminary kinase inhibition assays, attributed to its balanced lipophilicity and planar benzofuran core .

- Methylphenyl Derivative: Limited solubility data suggest reduced efficacy in aqueous systems, though it may exhibit stability in lipid-rich environments .

- Morpholinosulfonyl Derivative: While direct activity data are unavailable, analogs with similar sulfonamide motifs show promise in targeting ATP-binding pockets of kinases or bacterial enzymes.

Biological Activity

3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide is . The structure features a benzofuran core connected to a morpholinosulfonyl group and an amide functional group, which may influence its interaction with biological targets.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and receptors that are crucial in cancer cell proliferation. The morpholinosulfonyl moiety is believed to enhance the compound's binding affinity to target proteins, thereby modulating their activity.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that benzofuran-based derivatives can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The IC50 values for these compounds range from 0.49 to 68.9 µM, demonstrating their effectiveness against these cell lines .

Enzyme Inhibition

3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide has been studied for its potential as a VEGFR-2 inhibitor. VEGFR-2 plays a critical role in angiogenesis and tumor growth. The compound exhibited an IC50 value of 45.4 nM against VEGFR-2, suggesting strong inhibitory activity .

Case Studies

- In Vitro Studies : A study conducted on various benzofuran derivatives demonstrated that compounds similar to 3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide effectively inhibited cancer cell proliferation and induced apoptosis in A549 cells .

- Cell Cycle Analysis : Further investigations into the effects on cell cycle progression revealed that certain active derivatives caused G1 phase arrest, leading to reduced cell viability and increased apoptosis .

Data Summary

| Compound Name | Target | IC50 (µM/nM) | Cell Line | Activity Description |

|---|---|---|---|---|

| 3-(4-(Morpholinosulfonyl)... | VEGFR-2 | 45.4 nM | A549 | Strong inhibitor |

| Benzofuran Derivative (4b) | Non-small cell | 1.48 - 47.02 | A549 | Anticancer activity |

| Benzofuran Derivative (15a) | Non-small cell | 0.49 - 68.9 | NCI-H23 | Anticancer activity |

Q & A

Q. What are the key synthetic steps and reagents for preparing 3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves:

- Step 1 : Formation of the benzofuran-2-carboxamide core via cyclization of o-hydroxyacetophenone derivatives with chloroacetone under reflux conditions .

- Step 2 : Introduction of the 4-(morpholinosulfonyl)benzamido group via amidation. This step often uses coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ 10.2 ppm for NH protons in amide groups) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1320 cm (S=O stretch) validate carboxamide and sulfonyl groups .

- Mass Spectrometry (HRMS) : Exact mass determination ensures molecular formula accuracy (e.g., [M+H] for CHNOS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DOE) : Systematically vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry to identify optimal parameters .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yield (>85%) .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates, particularly during amidation .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP luminescence) .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities can skew IC values .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to cross-validate mechanisms .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina to model interactions between the morpholinosulfonyl group and target proteins (e.g., kinase ATP-binding pockets) .

- QSAR Modeling : Train models on analogs (e.g., benzofuran sulfonamides) to predict logP, solubility, and binding affinity .

- DFT Calculations : Analyze electron density maps to prioritize substituents (e.g., electron-withdrawing groups) for synthetic modification .

Q. How can solubility challenges be addressed in formulation studies?

- Co-Solvent Systems : Test PEG-400/propylene glycol mixtures to enhance aqueous solubility (>1 mg/mL) .

- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration (pH 4–6) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release in pharmacokinetic studies .

Q. What analytical methods are recommended for stability profiling?

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .

- LC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) and oxidation products (e.g., sulfone to sulfoxide) .

- X-ray Diffraction (PXRD) : Assess crystallinity changes under stress conditions .

Methodological Considerations

8. Designing experiments to evaluate enzyme inhibition kinetics:

- Kinetic Assays : Use fluorogenic substrates (e.g., Z-LYTE™) to measure IC values under varying ATP concentrations (1–100 µM) .

- Data Analysis : Fit results to the Cheng-Prusoff equation to distinguish competitive vs. non-competitive inhibition modes .

9. Strategies for scaling up synthesis while minimizing impurities:

- Continuous Flow Chemistry : Implement tubular reactors for amidation steps to improve mixing and reduce byproducts .

- In-line PAT (Process Analytical Technology) : Monitor reactions in real-time via FT-IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.